Synthesis of 3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea
Synthesis of 3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea
An In-depth Technical Guide to the
Introduction
3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea is a disubstituted urea derivative. Molecules of this class are of significant interest in medicinal chemistry and materials science. Aryl ureas are known to exhibit a wide range of biological activities and often serve as key intermediates in the synthesis of more complex molecules, including pharmaceuticals.[1] This guide provides a comprehensive, two-part synthetic route to 3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea, designed for researchers and professionals in drug development and organic synthesis. The presented methodology is grounded in established chemical principles, emphasizing causality in experimental design and ensuring procedural robustness.
The synthetic strategy hinges on the reliable and well-documented reaction between an isocyanate and an amine to form the urea linkage.[2][3] This approach necessitates the preparation of a key intermediate, 3-aminobenzylamine, followed by its coupling with commercially available 2-chlorophenyl isocyanate.
Retrosynthetic Analysis
A logical retrosynthetic pathway for the target molecule involves disconnecting the urea C-N bond. This disconnection reveals the two primary synthons: 3-aminobenzylamine and 2-chlorophenyl isocyanate. While 2-chlorophenyl isocyanate is a readily available starting material, 3-aminobenzylamine requires a multi-step synthesis, typically originating from m-nitrobenzaldehyde.
Caption: Retrosynthetic analysis of the target urea.
Part I: Synthesis of Key Precursor: 3-Aminobenzylamine
3-Aminobenzylamine is a crucial bifunctional intermediate, containing both an aniline-type amino group and a benzylic amino group.[4][5] Several synthetic routes from m-nitrobenzaldehyde have been reported.[6] The following protocol is based on the reduction of m-nitrobenzaldehyde oxime, which provides a high-yielding and direct pathway to the desired product.[5]
Principle and Rationale
The synthesis begins with the formation of an oxime from m-nitrobenzaldehyde. The oxime serves as a stable intermediate that can be effectively reduced to the corresponding amine. The subsequent step involves the catalytic hydrogenation of both the oxime and the nitro group. Platinum on carbon (Pt-C) is an effective catalyst for this dual reduction under hydrogen pressure.[5] This method avoids the harsher reagents or more complex steps required in alternative syntheses.[6]
Detailed Experimental Protocol
Step 1: Synthesis of m-Nitrobenzaldehyde Oxime
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 15.1 g (0.1 mol) of m-nitrobenzaldehyde in 100 mL of ethanol.
-
Reagent Addition: To this solution, add a solution of 8.3 g (0.12 mol) of hydroxylamine hydrochloride in 20 mL of water.
-
Neutralization & Reflux: Slowly add a solution of 10.6 g (0.1 mol) of sodium carbonate in 60 mL of water to neutralize the HCl. Heat the mixture to reflux for 1 hour.
-
Isolation: Cool the reaction mixture in an ice bath. The m-nitrobenzaldehyde oxime will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Catalytic Hydrogenation to 3-Aminobenzylamine
-
Catalyst & Reagents: To a high-pressure hydrogenation vessel, add 16.6 g (0.1 mol) of the m-nitrobenzaldehyde oxime from the previous step, 0.5 g of 5% Pt-C catalyst, and 75 mL of dioxane.[5]
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the recommended pressure for the apparatus and begin vigorous stirring. Maintain the reaction temperature between 30-40°C for approximately 8 hours, or until hydrogen uptake ceases.
-
Work-up: Depressurize the vessel and filter the mixture through a pad of Celite to remove the catalyst.
-
Extraction: Add 35 g of 35% aqueous sodium hydroxide to the filtrate. After stirring, allow the layers to separate. Discard the lower aqueous layer.
-
Purification: Distill the upper organic layer under reduced pressure to obtain pure 3-aminobenzylamine.
Reagent and Reaction Data
| Parameter | Value | Source |
| Starting Material | m-Nitrobenzaldehyde | - |
| Key Intermediate | m-Nitrobenzaldehyde Oxime | [5] |
| Final Product (Part I) | 3-Aminobenzylamine | [5] |
| Catalyst | 5% Platinum on Carbon (Pt-C) | [5] |
| Solvent | Dioxane | [5] |
| Temperature | 30-40°C | [5] |
| Typical Yield | ~73% | [5] |
| Purity (GC) | >99% | [5] |
| Appearance | Pale brown low-melting solid | [7] |
Part II:
The final step is the formation of the urea linkage through the reaction of the synthesized 3-aminobenzylamine with 2-chlorophenyl isocyanate. This reaction is typically rapid and clean.[3]
Principle of Urea Formation
The nucleophilic benzylic amine of 3-aminobenzylamine attacks the electrophilic carbon of the isocyanate group in 2-chlorophenyl isocyanate. This forms a stable urea bond.[2][8] The reaction is generally performed in an inert aprotic solvent at room temperature and does not require a catalyst.[3] It is crucial to control the stoichiometry to avoid side reactions, such as the formation of a symmetrical urea from the reaction of the isocyanate with two molecules of the amine. By adding the isocyanate slowly to the amine solution, the desired unsymmetrical urea is favored.
Caption: Urea formation via nucleophilic attack.
Detailed Experimental Protocol
-
Reaction Setup: In a 250 mL three-necked flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer, dissolve 12.2 g (0.1 mol) of 3-aminobenzylamine in 100 mL of anhydrous tetrahydrofuran (THF).
-
Inert Atmosphere: Purge the flask with nitrogen and maintain a slight positive pressure.
-
Reagent Addition: Dissolve 15.4 g (0.1 mol) of 2-chlorophenyl isocyanate[9] in 50 mL of anhydrous THF and add it to the dropping funnel. Add the isocyanate solution dropwise to the stirred amine solution over 30 minutes. An exothermic reaction may be observed. Maintain the temperature below 30°C using an ice bath if necessary.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete, reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation & Filtration: Add 100 mL of hexane to the concentrated solution to precipitate the product. Stir for 15 minutes, then collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials. If further purification is needed, recrystallization from an ethanol/water mixture can be performed. Dry the final product under vacuum.
Characterization
The final product should be characterized using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.
-
FT-IR Spectroscopy: To identify the characteristic urea carbonyl (C=O) stretch (typically ~1640-1680 cm⁻¹) and N-H stretches.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the crystalline solid.
Safety Considerations
-
Isocyanates: 2-Chlorophenyl isocyanate is toxic, a lachrymator, and a respiratory irritant.[10] All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvents: THF is flammable. Ensure all operations are performed away from ignition sources.
-
Catalytic Hydrogenation: This procedure involves flammable hydrogen gas under pressure and a pyrophoric catalyst (Pt-C). It should only be performed by trained personnel using appropriate high-pressure equipment.
Summary
This guide outlines a robust and efficient two-part synthesis for 3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea. The methodology relies on the synthesis of the key intermediate, 3-aminobenzylamine, via catalytic hydrogenation, followed by a straightforward urea formation reaction with 2-chlorophenyl isocyanate. The protocols provided are based on established and reliable chemical transformations, offering a clear pathway for researchers to obtain this valuable compound.
References
- Szycher, M. (2012). Urea Formation. In Szycher's Handbook of Polyurethanes. CRC Press.
- Thadke, S. A., et al. (2023).
-
Leventis, N., et al. (2017). Urea formation via reaction of an isocyanate with an amine. ResearchGate. [Online]. Available at: [Link]
-
Organic Chemistry Portal. Urea Formation - Common Conditions. [Online]. Available at: [Link]
- Kober, E., et al. (1970). U.S. Patent No. 3,509,198. Washington, DC: U.S.
- Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(9), 4217–4223.
-
PrepChem. Synthesis of Chloral/p-Chlorophenyl Isocyanate Copolymers. [Online]. Available at: [Link]
- Merz, W. (1969). U.S. Patent No. 3,444,231. Washington, DC: U.S.
- Sato, S., et al. (1990). U.S. Patent No. 4,978,792. Washington, DC: U.S.
- Korea Chemical Co., Ltd. (1987).
- Reddy, P. P., et al. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of ChemTech Research, 4(4), 1438-1442.
-
PubChem. (3-Amino-2-chlorophenyl)urea. [Online]. Available at: [Link]
-
PubChem. (3-Aminophenyl)urea. [Online]. Available at: [Link]
- Sharma, P., & Kumar, A. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 7(10), 805-816.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 4. guidechem.com [guidechem.com]
- 5. 3-Aminobenzylamine | 4403-70-7 [chemicalbook.com]
- 6. US4978792A - Process for producing aminobenzylamine - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
- 8. Urea Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 9. 2-Chlorophenyl isocyanate CAS#: 3320-83-0 [m.chemicalbook.com]
- 10. 3320-83-0 Cas No. | 2-Chlorophenyl isocyanate 99+% | Apollo [store.apolloscientific.co.uk]
